3-(2,4-Dimethylphenyl)azetidin-3-ol

Description

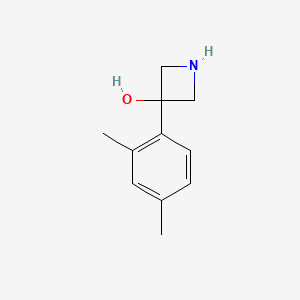

3-(2,4-Dimethylphenyl)azetidin-3-ol is an azetidine derivative characterized by a hydroxyl group at the 3-position of the azetidine ring and a 2,4-dimethylphenyl substituent. Azetidines are four-membered nitrogen-containing heterocycles, and their structural rigidity and compact size make them valuable in medicinal chemistry for optimizing pharmacokinetic properties. The 2,4-dimethylphenyl group contributes to increased lipophilicity and steric bulk, which may enhance membrane permeability and target binding compared to simpler aryl substituents .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-10(9(2)5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

IGPUDTLGXSPMDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CNC2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The azetidine ring can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(Prop-2-en-1-yl)azetidin-3-ol and its derivatives have applications in chemistry, biology, medicine, and industry. Azetidine derivatives may also have antimicrobial properties.

Scientific Research Applications

- Chemistry 3-(Prop-2-en-1-yl)azetidin-3-ol is a building block in synthesizing complex molecules.

- Biology It is studied for its potential to inhibit certain enzymes and proteins.

- Medicine It is explored for its antiproliferative effects on cancer cells, especially in breast cancer research. The compound binds to the colchicine-binding site on tubulin, which inhibits polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Industry It is used in producing pharmaceuticals and agrochemicals.

Antimicrobial Properties

Some derivatives related to 3-(Prop-2-en-1-yl)azetidin-3-ol have antibacterial activity against Mycobacterium tuberculosis, suggesting they may be useful in treating tuberculosis.

Structure–Activity Relationship (SAR)

The biological activity of azetidinone derivatives is closely related to their structural features. Modifications at the C3 position of the azetidine ring influence the potency and selectivity of these compounds against various cancer cell lines. The presence of hydroxyl groups and unsaturated side chains appears to enhance their interaction with cellular targets involved in proliferation and apoptosis.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C3 | Increased solubility and bioactivity |

| Propylene Side Chain | Enhanced cytotoxicity in MCF-7 cells |

| Substituents on Aromatic Rings | Varied effects on potency against different cancer types |

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,4-Dimethylphenyl)azetidin-3-ol with azetidin-3-ol derivatives bearing different aryl substituents, focusing on structural features, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight. †Estimated based on substituent contributions.

Key Observations:

Fluorine atoms (e.g., in and ) reduce logP and improve solubility in polar solvents like DMSO or methanol .

Synthetic Routes :

- Azetidin-3-ols are typically synthesized via cyclization or nucleophilic substitution. For example, 3-(4-Fluorophenyl)azetidin-3-ol () may involve condensation of fluorophenyl Grignard reagents with azetidine precursors.

- The target compound’s synthesis could mirror methods in and , such as reacting 2,4-dimethylphenylmagnesium bromide with a protected azetidin-3-ol intermediate, followed by deprotection .

Biological Implications :

- While direct bioactivity data for this compound is absent, analogs like 3-hydrazones () and azetidin-2-ones () exhibit antifungal, antibacterial, and kinase inhibitory activities. The 2,4-dimethylphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in similar scaffolds .

Safety and Solubility :

- Methyl groups in the target compound may reduce BBB permeability compared to fluorinated analogs (), as predicted by the high polar surface area (TPSA) of azetidin-3-ols (~40 Ų) .

- Safety profiles vary with substituents; for instance, trifluoroacetic acid salts () require careful handling due to corrosivity .

Biological Activity

3-(2,4-Dimethylphenyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 25 |

The results suggest that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings from similar compounds in the literature .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 20 | Moderate |

| A549 | 15 | High |

The IC50 values indicate that the compound is more effective against A549 cells than MCF-7 cells, suggesting a potential for development as an anticancer agent targeting lung cancer .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes involved in cell proliferation and survival pathways. The presence of the azetidine ring is believed to enhance its bioactivity by facilitating interactions with biological macromolecules .

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various azetidine derivatives. Among them, this compound displayed notable activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

- Cytotoxicity Assessment : An assessment of cytotoxic effects on NIH-3T3 cells showed that at higher concentrations (above 50 µM), this compound induced significant cytotoxicity. However, it demonstrated a dose-dependent response where lower concentrations had minimal effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.